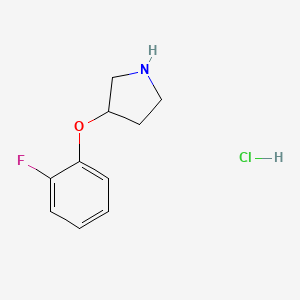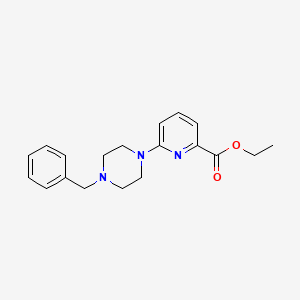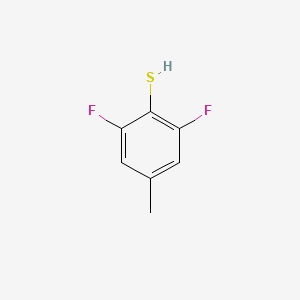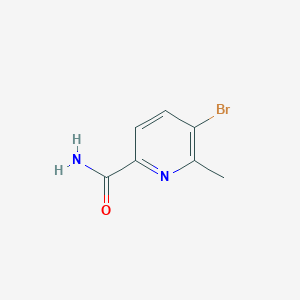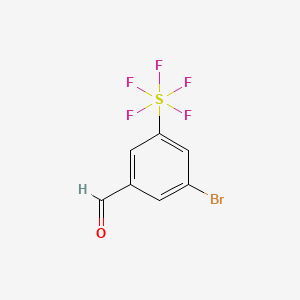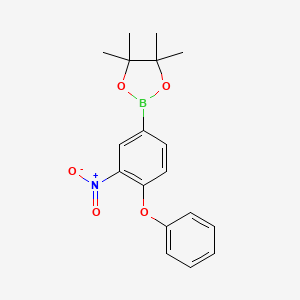
4,4,5,5-四甲基-2-(3-硝基-4-苯氧基苯基)-1,3,2-二氧杂硼杂环戊烷
描述
4,4,5,5-Tetramethyl-2-(3-nitro-4-phenoxyphenyl)-1,3,2-dioxaborolane, or 4,4,5,5-TMP-NPP-DOB, is a chemical compound that has been studied for its potential use in various scientific research applications. It is a boron-containing compound that has been used in a variety of research applications due to its unique properties.
科学研究应用
Synthesis and Material Applications
A notable application of this compound involves the synthesis of boron-containing polyenes and stilbenes , which can be utilized in the creation of new materials for technologies such as Liquid Crystal Displays (LCDs). These boron-containing compounds, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been synthesized with high yields and exhibit potential for the development of conjugated polyene materials. The biological evaluation of these compounds for neurodegenerative diseases is also in progress, indicating a multidisciplinary interest in their properties and applications (Das et al., 2015).
Crystal Structure and Chemical Analysis
The crystal structure of derivatives of this compound has been determined, providing insight into the molecular geometry and interactions that could influence their physical and chemical properties. For example, the structural analysis of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via X-ray diffractometer data has contributed to understanding the orthorhombic structure and the coordination of the boron atom, which is crucial for applications in material science and organometallic chemistry (Seeger & Heller, 1985).
Biological and Chemical Properties
Research into the biological and chemical properties of pinacolylboronate-substituted stilbenes, which are related to 4,4,5,5-tetramethyl-2-(3-nitro-4-phenoxyphenyl)-1,3,2-dioxaborolane, has shown these compounds to exhibit inhibitory effects on lipogenesis in mammalian hepatocytes. This indicates potential therapeutic applications in managing lipid levels, thereby highlighting the compound's relevance in medicinal chemistry and drug development (Das et al., 2011).
Environmental Sensing and Analytical Applications
Another significant application is in environmental sensing , where derivatives of this compound have been developed for detecting hydrogen peroxide (H2O2) in living cells. This application is critical for biomedical research, as H2O2 is a significant reactive oxygen species in cellular processes. The development of probes based on 4-substituted pyrene derivatives of this compound for H2O2 detection demonstrates its utility in creating functional materials for biological and chemical sensors (Nie et al., 2020).
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-nitro-4-phenoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO5/c1-17(2)18(3,4)25-19(24-17)13-10-11-16(15(12-13)20(21)22)23-14-8-6-5-7-9-14/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUOXQMDQHTSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(3-nitro-4-phenoxyphenyl)-1,3,2-dioxaborolane | |
CAS RN |
364354-15-4 | |
| Record name | 4,4,5,5-tetramethyl-2-(3-nitro-4-phenoxyphenyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


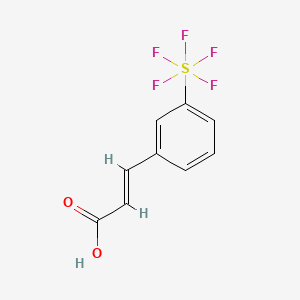
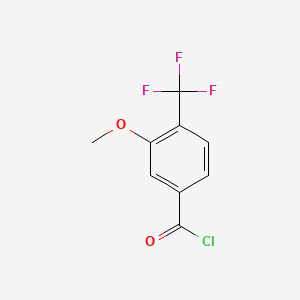

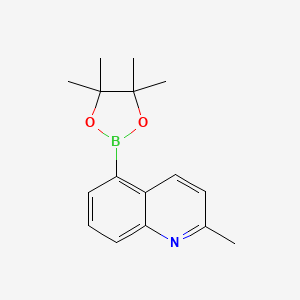

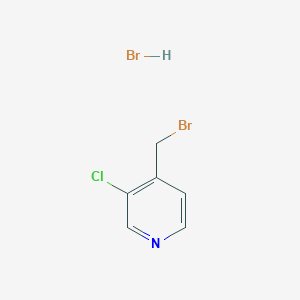
![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)
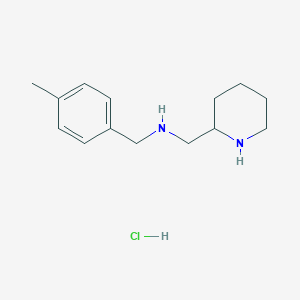
![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)
